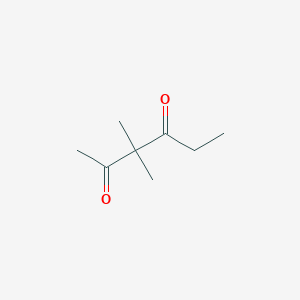
3,3-Dimethylhexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylhexane-2,4-dione is an organic compound with the molecular formula C8H14O2. It is a β-diketone, characterized by the presence of two ketone groups at the 2nd and 4th positions of the hexane chain, with two methyl groups attached to the 3rd carbon. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylhexane-2,4-dione can be synthesized through several methods. One common approach involves the Claisen condensation of acetone with isobutyraldehyde, followed by an aldol condensation and subsequent dehydration to yield the desired diketone. The reaction typically requires a strong base, such as sodium ethoxide, and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts to enhance reaction rates and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The diketone can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or hydrazines can be used in substitution reactions under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethylhexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The diketone is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethylhexane-2,4-dione involves its ability to form stable chelates with metal ions. The diketone can coordinate with metal centers through its oxygen atoms, forming complexes that exhibit unique chemical and physical properties. These metal complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3,5-hexanedione
- 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Uniqueness
3,3-Dimethylhexane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective in forming stable metal complexes and participating in selective chemical reactions. Its versatility and stability make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
6303-70-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3,3-dimethylhexane-2,4-dione |
InChI |
InChI=1S/C8H14O2/c1-5-7(10)8(3,4)6(2)9/h5H2,1-4H3 |
InChI Key |
XAONNFGJDVVIIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















